![molecular formula C33H48 B14285837 1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene CAS No. 115785-15-4](/img/structure/B14285837.png)
1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene is an organic compound that belongs to the class of cyclohexylbenzene derivatives. These compounds are known for their unique structural properties, which make them useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene typically involves the following steps:
Formation of Cyclohexyl Derivatives: The initial step involves the preparation of 4-butylcyclohexyl and 4-pentylcyclohexyl derivatives through hydrogenation of the corresponding aromatic compounds.
Coupling Reaction: The cyclohexyl derivatives are then coupled with a phenylbenzene moiety using a Friedel-Crafts alkylation reaction. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Hydrogenation: Large-scale hydrogenation reactors are used to produce cyclohexyl derivatives.
Continuous Flow Reactors: Continuous flow reactors may be employed for the Friedel-Crafts alkylation to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Butylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene
- 1-(4-Butylcyclohexyl)-4-[4-(4-ethylcyclohexyl)phenyl]benzene
Uniqueness
1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene is unique due to its specific cyclohexyl and phenylbenzene structure, which imparts distinct physical and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
115785-15-4 |
|---|---|
Formule moléculaire |
C33H48 |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
1-(4-butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C33H48/c1-3-5-7-9-27-12-16-29(17-13-27)31-20-24-33(25-21-31)32-22-18-30(19-23-32)28-14-10-26(11-15-28)8-6-4-2/h18-29H,3-17H2,1-2H3 |
Clé InChI |
MFUPWRBPPXQAKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


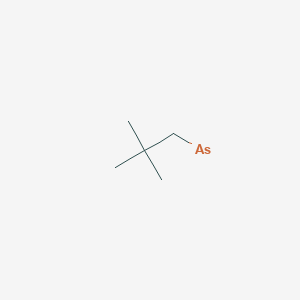

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
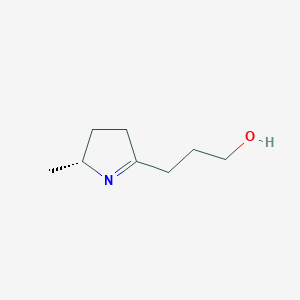
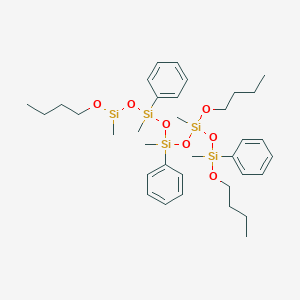
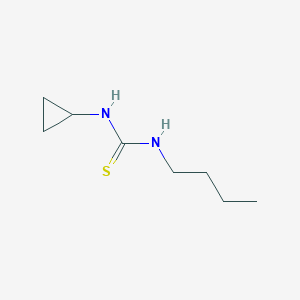
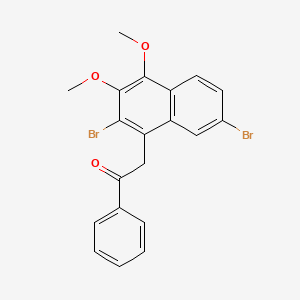
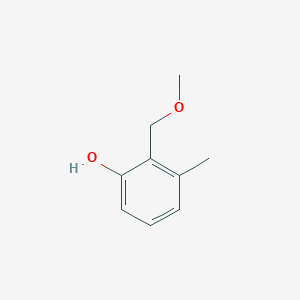
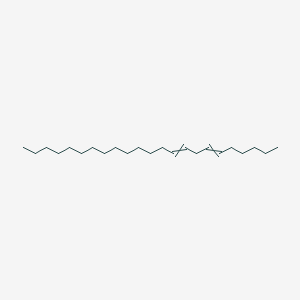
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
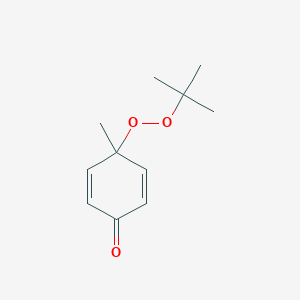
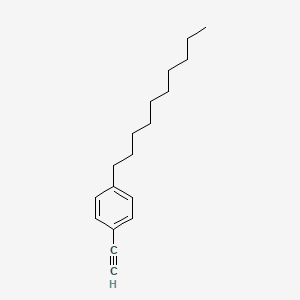
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
